molecular formula C16H14N4OS2 B5572036 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide

Cat. No. B5572036
M. Wt: 342.4 g/mol
InChI Key: RHJBJDJWUBWXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide, also known as ADTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADTA is a thiadiazole derivative that has shown promising results in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The compound could interact well with the active site of the urease enzyme . Among all, one of the synthesized compounds showed more favorable interactions with the active site which confirmed its great inhibitory activity with IC 50 of 2.85 µM .

Future Directions

The compound might be a promising candidate for further evaluation due to its great inhibitory activity . Future research could focus on its potential applications in the treatment of infections caused by the Helicobacter pylori bacterium .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c17-15-18-19-16(23-15)22-11-14(21)20(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJBJDJWUBWXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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